特拉唑嗪
概述
描述
Terazosin is a quinazoline derivative that functions as an alpha-1 adrenergic antagonist. It is primarily used to treat symptoms of benign prostatic hyperplasia and manage hypertension . By blocking alpha-1 adrenergic receptors, Terazosin causes relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
科学研究应用
Terazosin has a wide range of scientific research applications:
作用机制
Target of Action
Terazosin primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate . It has also been found to bind to the G protein-coupled receptor 119 (GPR119) .
Mode of Action
Terazosin inhibits the action of catecholamines (adrenaline and noradrenaline) on the alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . Terazosin has also been found to selectively activate GPR119, leading to increased cAMP and ATP synthesis .
Biochemical Pathways
Terazosin affects several biochemical pathways. It enhances the glycolysis pathway by activating the enzyme phosphoglycerate kinase 1 (PGK1), leading to increased ATP levels . This increase in ATP levels can have a neuroprotective effect in certain conditions such as Parkinson’s disease . Terazosin also inhibits the MST1-Foxo3a signaling pathway through GPR119, which is crucial for suppressing mitophagy and compromised β-cell function in non-alcoholic fatty pancreas disease (NAFPD) conditions .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . Terazosin is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of elimination is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action include relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . It also enhances mitophagy and alleviates β-cell dysfunction in the context of NAFPD by suppressing the MST1-Foxo3a signaling pathway . In addition, Terazosin increases ATP levels and can have a neuroprotective effect in certain conditions such as Parkinson’s disease .
生化分析
Biochemical Properties
Terazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction . By inhibiting these receptors, Terazosin prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscle cells . This interaction is crucial for its therapeutic effects in managing hypertension and benign prostatic hyperplasia .
Cellular Effects
Terazosin affects various cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting alpha-1 adrenergic receptors, which reduces intracellular calcium levels and decreases muscle contraction . In prostate cells, Terazosin alleviates urinary obstruction by relaxing the smooth muscle around the urethra . Additionally, Terazosin has been shown to influence cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell growth and survival .
Molecular Mechanism
At the molecular level, Terazosin exerts its effects by selectively binding to alpha-1 adrenergic receptors . This binding inhibits the receptor’s ability to interact with its natural ligands, adrenaline and noradrenaline . As a result, the downstream signaling cascade involving G proteins and second messengers, such as cyclic adenosine monophosphate (cAMP), is disrupted . This leads to the relaxation of smooth muscle cells and a reduction in blood pressure . Terazosin also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terazosin have been observed to change over time. Terazosin is known to have a rapid onset of action, with significant effects on blood pressure and urinary flow occurring within hours of administration . Its long-term effects on cellular function, such as the incidence of surgery or acute urinary obstruction, are still being studied .
Dosage Effects in Animal Models
In animal models, the effects of Terazosin vary with different dosages. At lower doses, Terazosin effectively reduces blood pressure and improves urinary flow without significant adverse effects . At higher doses, Terazosin can cause hypotension, dizziness, and other adverse effects . Studies have also shown that Terazosin can protect motor neurons and extend survival in animal models of amyotrophic lateral sclerosis (ALS) by enhancing energy metabolism .
Metabolic Pathways
Terazosin is primarily metabolized in the liver, where it undergoes extensive hepatic metabolism . The major metabolites include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative . These metabolites are excreted mainly through the biliary tract . Terazosin also interacts with enzymes involved in glycolysis, such as phosphoglycerate kinase 1 (PGK1), which plays a role in energy production .
Transport and Distribution
Terazosin is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with 90-94% of the drug bound to plasma proteins . This binding facilitates its distribution to target tissues, such as the prostate and blood vessels . Terazosin is also known to cross the blood-brain barrier, which may contribute to its central effects .
Subcellular Localization
The subcellular localization of Terazosin is influenced by its interactions with specific cellular components. Terazosin has been shown to localize to the plasma membrane, where it interacts with alpha-1 adrenergic receptors . Additionally, Terazosin can affect mitochondrial function by modulating the activity of enzymes involved in energy metabolism . This localization is crucial for its therapeutic effects and its ability to modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine, leading to the formation of Terazosin .
Industrial Production Methods: Industrial production of Terazosin typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Types of Reactions:
Oxidation: Terazosin can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The furan ring in the intermediate can be reduced to a tetrahydrofuran ring during synthesis.
Substitution: The quinazoline ring can undergo substitution reactions, particularly at the amine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of Terazosin.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted quinazoline derivatives.
相似化合物的比较
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications but with a different side effect profile.
Doxazosin: Similar in structure and function but has a longer half-life.
Alfuzosin: Also used for benign prostatic hyperplasia but differs in its pharmacokinetic properties.
Uniqueness of Terazosin: Terazosin is unique in its balanced efficacy for both benign prostatic hyperplasia and hypertension. Its relatively short half-life allows for better control of dosing and fewer side effects compared to some of its counterparts .
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63590-64-7 | |
Record name | Terazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。